Tert-Butyl (2-(methylthio)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol. It is often used in scientific research and has applications in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl (2-(methylthio)ethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-(methylthio)ethylamine. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl halides using palladium catalysts and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-(methylthio)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group is susceptible to hydrolysis, breaking down into its components.
Alkylation: The thioether group can participate in alkylation reactions with alkylating agents.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous acids/bases.
Alkylation: Involves alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br).
Major Products
Hydrolysis: Produces tert-butyl alcohol and 2-(methylthio)ethylamine.
Alkylation: Produces alkylated derivatives of the original compound.
Scientific Research Applications
Tert-Butyl (2-(methylthio)ethyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: As a precursor in the synthesis of more complex organic molecules.
Drug Discovery: As a reagent in the development of new pharmaceuticals.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of tert-butyl (2-(methylthio)ethyl)carbamate involves its interaction with biological molecules through its carbamate and thioether groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thioether group can undergo oxidation to form sulfoxides or sulfones, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl Methyl (2-(methylamino)ethyl)carbamate
- Tert-Butyl N-(2-mercaptoethyl)carbamate
- Tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
Uniqueness
Tert-Butyl (2-(methylthio)ethyl)carbamate is unique due to its combination of a carbamate group and a thioether group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and drug discovery.
Properties
IUPAC Name |
tert-butyl N-(2-methylsulfanylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZPSAMFDSYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399880 | |
Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174360-08-8 | |
Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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